molecular formula C9H8Cl2N2O B3131941 N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride CAS No. 361169-26-8

N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride

Cat. No.: B3131941
CAS No.: 361169-26-8
M. Wt: 231.08 g/mol
InChI Key: DRQRXNVIADUUCG-LCYFTJDESA-N
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Description

N-(3-Chlorophenyl)-2-oxopropanehydrazonoyl chloride is a hydrazonoyl chloride derivative characterized by a 3-chlorophenyl substituent attached to a hydrazonoyl chloride core. Hydrazonoyl chlorides are versatile intermediates in organic synthesis, particularly in constructing nitrogen-containing heterocycles such as 1,2,4-triazolines and thiadiazoles . The 3-chloro substitution on the phenyl ring introduces steric and electronic effects that influence its reactivity and applications in medicinal chemistry and materials science. This compound is synthesized via coupling reactions or 1,3-dipolar cycloadditions, often involving triethylamine and ethanol under reflux conditions .

Properties

IUPAC Name

(1Z)-N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-3-7(10)5-8/h2-5,12H,1H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQRXNVIADUUCG-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/NC1=CC(=CC=C1)Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming substituted hydrazonoyl derivatives.

    Condensation: It can participate in condensation reactions with carbonyl compounds, leading to the formation of various heterocyclic compounds.

Scientific Research Applications

Biological Activities

Hydrazonoyl halides, including N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride, exhibit a wide range of biological activities:

  • Antimicrobial Activity : These compounds have shown significant efficacy against various bacterial strains and fungi. Studies indicate that they can disrupt cellular processes in microorganisms, leading to cell death .
  • Antitumor Activity : Research has demonstrated that derivatives of hydrazonoyl chlorides possess antitumor properties. For instance, compounds derived from this compound have been tested against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia), showing promising results with IC50 values indicating effective inhibition of cell proliferation .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the applications of this compound in drug discovery:

  • Synthesis of Antitumor Agents : A study synthesized a series of new amidrazones from hydrazonoyl chlorides, demonstrating their antitumor activity against various cancer cell lines. The most potent compound showed an IC50 value of 9.3 μM against K562 cells .
  • Development of Antimicrobial Agents : Research on hydrazonoyl halides revealed their potential as antimicrobial agents. The compounds were tested against multiple pathogens, showing significant inhibitory effects .
  • Heterocyclic Compound Formation : this compound has been utilized in one-pot syntheses to create complex heterocyclic structures that are crucial in medicinal chemistry for developing new drugs .

Summary Table of Applications

Application Description References
Antimicrobial ActivityEffective against bacteria and fungi; disrupts cellular processes ,
Antitumor ActivityInhibits proliferation of cancer cells; promising candidates for drug development ,
Anti-inflammatory EffectsPotential use in treating inflammatory diseases ,
Heterocyclic SynthesisKey intermediate for synthesizing complex bioactive molecules ,

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of stable adducts. The pathways involved in its reactivity include nucleophilic addition, electrophilic substitution, and condensation reactions .

Comparison with Similar Compounds

Comparison with Similar Hydrazonoyl Chloride Derivatives

Structural and Electronic Features

The substituent position (meta vs. para) on the phenyl ring significantly impacts reactivity and applications. Key analogs include:

Compound Name Substituent Position Key Structural Features
N-(3-Chlorophenyl)-2-oxopropanehydrazonoyl chloride 3-chloro (meta) Moderate electron-withdrawing effect (inductive), steric hindrance at meta position
N-(4-Chlorophenyl)-2-oxopropanehydrazonoyl chloride 4-chloro (para) Stronger resonance-assisted electron withdrawal, linear electronic effects
N-(4-Bromophenyl)-2-oxopropanehydrazonoyl chloride 4-bromo (para) Larger atomic radius of bromine enhances steric bulk and polarizability
N-(4-Methoxyphenyl)-2-oxopropanehydrazonoyl chloride 4-methoxy (para) Electron-donating methoxy group increases nucleophilicity of the phenyl ring
Cycloaddition Reactions
  • N-(3-Chlorophenyl) variant : Used in 1,3-dipolar cycloadditions (1,3-DPCA) to synthesize chiral 1,2,4-triazoline derivatives. The meta-chloro group may influence dipole orientation and crystal packing .
  • N-(4-Bromophenyl) variant : Forms triazoline derivatives with distinct crystal structures due to bromine’s larger size, as evidenced by X-ray diffraction studies .
  • N-(4-Chlorophenyl) variant : Reacts with sulfamethoxazole diazonium salts to form antimicrobial thiadiazole hybrids .

Biological Activity

N-(3-Chlorophenyl)-2-oxopropanehydrazonoyl chloride is a member of the hydrazonoyl halide family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anthelmintic properties, while also examining relevant case studies and research findings.

Overview of Hydrazonoyl Halides

Hydrazonoyl halides have been recognized for their broad spectrum of biological and pharmaceutical significance since their introduction in the late 19th century. They are characterized by their ability to act as intermediates in various chemical reactions, leading to the synthesis of biologically active compounds. Notably, they exhibit a range of activities including:

  • Anthelmintic
  • Antiviral
  • Antimicrobial
  • Herbicidal

These compounds are utilized in both pharmaceutical and agricultural applications due to their effectiveness against various pathogens and pests .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of bacterial strains. Studies have shown that derivatives of hydrazonoyl halides exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, a series of synthesized 1,3,4-thiadiazole derivatives derived from hydrazonoyl chlorides displayed varying degrees of antimicrobial efficacy, with some compounds showing high potency against all tested microorganisms .

CompoundActivityBacteria TestedResults
1HighE. coliEffective
2ModerateS. aureusSome resistance
3LowP. aeruginosaIneffective

2. Antiviral Activity

Research indicates that this compound and its derivatives possess antiviral properties. Various studies have reported that specific hydrazonoyl bromides exhibit strong antiviral activities against viral strains, suggesting potential therapeutic applications in treating viral infections .

3. Anthelmintic Activity

The anthelmintic activity of hydrazonoyl halides is particularly noteworthy. Compounds similar to this compound have shown efficacy against gastrointestinal nematodes and cestodes in veterinary medicine. For example, derivatives have been tested in sheep, yielding effective results with minimal side effects .

Case Studies

Case Study 1: Antimicrobial Efficacy Testing
A comprehensive study evaluated the antimicrobial efficacy of several hydrazonoyl halide derivatives against common pathogens. The results indicated that modifications in the phenyl ring significantly influenced the antimicrobial activity, with certain substitutions enhancing potency against resistant strains .

Case Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of this compound derivatives. The study revealed that specific structural features contributed to enhanced antiviral activity, paving the way for further development in antiviral drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride?

  • Methodological Answer : The compound can be synthesized via diazonium salt formation followed by coupling with 3-chlorophenyl derivatives. A general approach involves reacting hydrazonoyl chloride precursors (e.g., 3-chloroaniline derivatives) with ketones or activated carbonyl compounds under reflux in ethanol with triethylamine (TEA) as a catalyst. For example, analogous hydrazonoyl chlorides (e.g., 4-chlorophenyl derivatives) are synthesized by reacting diazonium salts with 3-chloropentane-2,4-dione, followed by purification via recrystallization . Adjust reaction times (typically 6–8 hours) and stoichiometric ratios to optimize yields.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic absorption bands for hydrazonoyl C=N (~1600 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹). The NH stretching (if present) appears near 3400 cm⁻¹ .
  • ¹H/¹³C NMR : Look for signals corresponding to the 3-chlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the propanehydrazonoyl backbone (e.g., methylene/methyl groups at δ 2.0–4.0 ppm). Compare with analogous compounds like N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride .
  • Elemental Analysis : Confirm C, H, N, and Cl percentages within ±0.3% of theoretical values.

Q. What are the common reaction pathways for hydrazonoyl chlorides in heterocyclic synthesis?

  • Methodological Answer : Hydrazonoyl chlorides undergo 1,3-dipolar cycloaddition with dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocycles like 1,2,4-triazolines. For instance, reactions with thiones or thioureas yield thiadiazole derivatives under reflux in ethanol with TEA . Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, hexane/ethyl acetate).

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence regioselectivity in cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom increases electrophilicity at the hydrazonoyl C=N bond, directing nucleophilic attack to specific positions. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For experimental validation, compare reaction outcomes with para-substituted analogs (e.g., 4-chlorophenyl derivatives) .

Q. What challenges arise in crystallographic characterization of this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation of ethanolic solutions often yields suitable crystals. Additives like DMF may improve crystal quality .
  • Data Collection/Refinement : Use SHELX programs (SHELXL-97 for refinement) to resolve disorder or twinning. For example, hydrogen bonding patterns (N–H···O) in related sulfonamides require restrained refinement for NH groups .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and predict packing efficiency .

Q. How can solvent and catalyst selection optimize reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in cycloadditions by stabilizing dipolar intermediates, while ethanol minimizes side reactions .
  • Catalysts : TEA facilitates deprotonation in cycloadditions, but excess amounts may hydrolyze sensitive intermediates. Screen alternatives like DBU for improved selectivity .
  • Kinetic Studies : Use in situ FTIR or HPLC to monitor intermediate formation and adjust reaction parameters dynamically.

Q. What computational tools are effective for modeling the compound’s reactivity and intermolecular interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using packages like GROMACS.
  • Docking Studies : Predict binding affinities for biological targets (e.g., VEGFR-2) using AutoDock Vina, leveraging the chlorine atom’s hydrophobic interactions .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl···H interactions) in crystals via CrystalExplorer .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for analogous hydrazonoyl chlorides?

  • Methodological Answer :

  • Variable Control : Replicate procedures under identical conditions (solvent purity, reflux time, cooling rates). For example, yields for N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride vary due to differences in diazonium salt stability .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed hydrazides) and optimize quenching steps.
  • Meta-Analysis : Compare datasets from multiple sources (e.g., vs. 9) to identify trends in catalyst efficiency or solvent systems.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride
Reactant of Route 2
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N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride

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